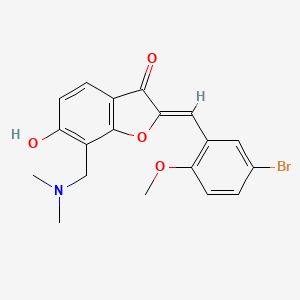

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-2-(5-Bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-derived small molecule characterized by:

- Z-configuration of the benzylidene moiety at position 2.

- 5-Bromo-2-methoxy substitution on the benzylidene aromatic ring.

- 6-Hydroxy group on the benzofuran core.

- 7-((Dimethylamino)methyl) side chain.

Properties

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c1-21(2)10-14-15(22)6-5-13-18(23)17(25-19(13)14)9-11-8-12(20)4-7-16(11)24-3/h4-9,22H,10H2,1-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXHHDARRKSBQS-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C21H18BrN2O4

- SMILES :

CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=C(O3)C=CC(=C4)Br

This structure incorporates a benzofuran core, which is pivotal in mediating its biological effects.

Biological Activity Overview

The biological activities of benzofuran derivatives, including our compound of interest, have been extensively studied. Below are key areas of activity supported by research findings:

1. Antioxidant Activity

Benzofuran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effective DPPH scavenging activity, indicating their potential in reducing oxidative stress.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

| 500 | 50 ± 2.3 |

| 1000 | 84.4 ± 2.7 |

This table illustrates the compound's ability to scavenge free radicals, which is crucial for preventing cellular damage.

2. Anti-inflammatory Effects

Studies have demonstrated that benzofuran derivatives can significantly reduce inflammatory markers such as TNF-α and IL-6. For example, related compounds have shown a reduction in TNF levels by up to 93.8% and IL-6 by significant margins when tested in vitro on macrophage cells . This suggests that this compound may possess similar anti-inflammatory properties.

3. Anticancer Potential

The anticancer activity of benzofuran derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and inhibition of cell proliferation . The specific compound under consideration has not yet been tested directly for anticancer efficacy; however, its structural similarities to known active compounds warrant further investigation.

Case Studies and Research Findings

Several studies highlight the biological activities associated with benzofuran derivatives:

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines using trypan blue exclusion assays . Results indicated that modifications in substituents significantly influenced cytotoxicity profiles.

- Inflammation Model : Another study focused on the anti-inflammatory properties of related compounds, demonstrating substantial inhibition of NF-κB activity and NO production in macrophage cultures .

Scientific Research Applications

Inhibition of DRAK2 Kinase

Recent studies have identified benzofuran derivatives as promising inhibitors of DRAK2 kinase, which plays a critical role in regulating apoptosis in pancreatic beta-cells. The compound has shown protective effects against apoptosis in islet β-cells, indicating its potential as a therapeutic agent for diabetes management. The most potent derivatives demonstrated IC50 values as low as 0.25 μM, highlighting their efficacy in cellular protection against apoptosis .

Alkaline Phosphatase Inhibition

Another significant application involves the inhibition of alkaline phosphatase (AP), an enzyme associated with various physiological processes. Research has shown that certain benzofuran derivatives exhibit notable inhibitory activity against APs, making them candidates for treating diseases linked to abnormal AP activity . The structure-activity relationship (SAR) studies indicated that modifications to the benzofuran scaffold can enhance inhibitory potency.

Tyrosinase Inhibition

Tyrosinase is crucial in melanogenesis and skin pigmentation processes. Studies have explored the use of aurones, including those derived from benzofuran structures, as inhibitors of human tyrosinase. Compounds with multiple hydroxyl substituents on the A-ring exhibited significant inhibitory effects, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Synthesis and Mechanisms

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be achieved through various methodologies including microwave-assisted synthesis and clay catalysis under solvent-free conditions. These methods have demonstrated high yields and efficiency, making them suitable for large-scale production .

Case Studies

Case Study 1: DRAK2 Inhibition

A study published in 2017 explored a series of benzofuran derivatives targeting DRAK2 kinase. The results indicated that modifications to the dimethylamino group significantly affected the compound's potency and selectivity against other kinases, paving the way for further development of diabetes therapeutics .

Case Study 2: Alkaline Phosphatase Inhibitors

In a recent investigation into novel AP inhibitors, researchers synthesized a range of benzofuran-based compounds and evaluated their efficacy through enzyme kinetics and molecular docking studies. The findings revealed that specific structural modifications led to enhanced inhibitory activity compared to previously known inhibitors .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of analogues:

Key Observations

a. Impact of Halogen Substitution

- Bromo vs. However, bromination in benzofuran-core derivatives (e.g., compound 4) reduced cytotoxicity relative to non-brominated precursors .

- Position Matters : Bromine at the benzylidene 5-position (target) vs. benzofuran-core 5-position (compound 4) may lead to divergent bioactivity due to steric and electronic effects.

b. Amino Side Chains

- Dimethylamino (target): Offers moderate solubility and basicity, balancing cell penetration and target binding.

- Diethylaminoethoxy (compound 5): Increased hydrophilicity but lower cytotoxicity than precursors, suggesting bulky side chains may reduce efficacy .

- Bis(2-methoxyethyl)amino (): Higher molecular weight and polarity could limit bioavailability compared to the target’s dimethylamino group .

c. Benzylidene Aromatic Substituents

- 2-Methoxy-5-bromo (target): Electron-withdrawing bromo and electron-donating methoxy create a polarized aromatic system, possibly enhancing receptor binding.

d. Hydroxy Group at Position 6

- The 6-hydroxy group is conserved across most analogues, underscoring its role in hydrogen-bond interactions. Derivatives lacking this group (e.g., compound 5’s diethylaminoethoxy substitution) may exhibit altered selectivity .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach, starting with the formation of the benzofuranone core. Key steps include condensation of substituted benzaldehydes with hydroxybenzofuranone precursors under acidic or basic conditions. For example, outlines a method for synthesizing analogous benzylidene-benzofuranones via Knoevenagel condensation, where substituents on the benzaldehyde (e.g., bromo, methoxy) influence reaction efficiency. Optimization strategies include:

- Using Lewis acids (e.g., boron trifluoride etherate) to enhance regioselectivity .

- Adjusting solvent polarity (e.g., DMF or ethanol) to improve solubility of intermediates .

- Temperature control (e.g., reflux at 80–100°C) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?

- 1H/13C NMR : Critical for confirming the Z-configuration of the benzylidene moiety via coupling constants (e.g., J = 12–14 Hz for transoid protons) and resolving methoxy/dimethylamino group signals .

- HRMS : Validates molecular weight and fragmentation patterns, especially for brominated derivatives .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) groups .

- X-ray Crystallography (if available): Resolves absolute stereochemistry and crystal packing effects .

Advanced Research Questions

Q. How does the substitution pattern on the benzylidene moiety influence bioactivity, and what methodological approaches are used to study structure-activity relationships (SAR)?

Substituents like bromo and methoxy groups modulate electronic and steric properties, affecting interactions with biological targets. Methodologies include:

- Comparative Bioassays : Testing derivatives with varied substituents (e.g., 5-bromo vs. 4-methoxy) against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent position with cytotoxicity .

- Computational Docking : Modeling interactions with enzymes (e.g., kinases) to predict binding affinities .

- Proteomics : Identifying protein targets via pull-down assays with tagged derivatives .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for benzofuran derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or model-specific responses. Approaches include:

- Metabolic Profiling : Using liver microsomes to assess compound stability and identify metabolites .

- Dose-Response Refinement : Adjusting in vivo dosing regimens based on in vitro IC50 values to account for bioavailability .

- Orthogonal Assays : Validating results across multiple cell lines (e.g., primary vs. immortalized) and animal models .

Q. How can computational chemistry guide the design of derivatives with enhanced pharmacokinetic properties?

- QSAR Modeling : Correlating logP, polar surface area, and hydrogen-bonding capacity with absorption/permeability .

- MD Simulations : Predicting blood-brain barrier penetration for neuroactive derivatives .

- ADMET Prediction Tools : Estimating toxicity risks (e.g., hepatotoxicity) early in design .

Methodological Challenges

Q. What are the challenges in achieving regioselectivity during bromination and methoxylation steps?

- Bromination : Electrophilic bromination (e.g., NBS or Br₂) favors para/ortho positions on electron-rich aromatic rings, but steric hindrance from methoxy groups may divert reactivity. Directed ortho-metalation (e.g., using LDA) can improve regiocontrol .

- Methoxylation : SN2 reactions on hydroxy precursors require protecting groups (e.g., benzyl) to prevent over-alkylation .

Q. What in vitro models are appropriate for evaluating neuroprotective effects, and how should experimental controls be designed?

- Cell Models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or Aβ peptides) .

- Controls : Include untreated cells, solvent-only controls (e.g., DMSO), and reference compounds (e.g., memantine).

- Endpoint Assays : Measure mitochondrial viability (MTT assay), ROS levels (DCFH-DA), and apoptosis markers (caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.